molecular formula C8H12N5OP B1207416 Phosphemide CAS No. 882-58-6

Phosphemide

Cat. No.: B1207416
CAS No.: 882-58-6
M. Wt: 225.19 g/mol
InChI Key: IFVGFQAONSKBCR-UHFFFAOYSA-N
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Description

Phosphemide, chemically identified as bis(vinylimidazole) pyridyl-2-aminophosphate, is an alkylating agent with notable mutagenic properties. It has been extensively studied for its ability to induce chromosomal aberrations, inhibit mitotic cell division in human fibroblasts and murine cells, and generate heritable mutations in plants such as barley (Hordeum vulgare) and flax (Linum usitatissimum) . Its application in agricultural research aims to create genetic diversity for crop improvement, with mutation frequencies reaching 10% in some studies . This compound’s mechanism involves alkylation of DNA, leading to base-pair mismatches and structural mutations, a characteristic shared with other alkylating agents .

Properties

CAS No.

882-58-6

Molecular Formula

C8H12N5OP

Molecular Weight

225.19 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]pyrimidin-2-amine

InChI

InChI=1S/C8H12N5OP/c14-15(12-4-5-12,13-6-7-13)11-8-9-2-1-3-10-8/h1-3H,4-7H2,(H,9,10,11,14)

InChI Key

IFVGFQAONSKBCR-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3

Canonical SMILES

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3

Other CAS No.

882-58-6

Synonyms

fosfemid
phosphazine
phosphemide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphemides can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with ammonium chloride (NH4Cl) in a high-boiling chlorinated solvent like tetrachloroethane or chlorobenzene. This reaction produces phosphonitrilic chlorides with the general formula (PNCl2)n, where n ranges from 3 to 8 . Another method involves the substitution of chlorine atoms in cyclic phosphazenes with organic nucleophiles such as RMgX or RLi to form poly(alkyl/aryl)phosphazenes .

Industrial Production Methods

Industrial production of phosphazines often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. For example, the reaction of PCl5 with NH4Cl is typically conducted at temperatures between 132-145°C for 6-20 hours, followed by rapid distillation and purification through recrystallization and sublimation .

Chemical Reactions Analysis

Types of Reactions

Phosphemides undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in phosphazine reactions include:

Major Products Formed

The major products formed from these reactions include phosphazene oxides, phosphine derivatives, and various substituted phosphazines with different organic groups .

Mechanism of Action

The mechanism of action of phosphazines involves their ability to act as strong bases and nucleophiles. Protonation typically occurs at the doubly bonded nitrogen atom, making them highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the substituents attached to the phosphorus atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mutagenic Effectiveness by Concentration

Phosphemide’s mutagenic effects are highly concentration-dependent. In barley, a 0.002% concentration induced mutations in 17.43% of Zernogradsky 813 and 12.04% of Dz02-129 accessions, demonstrating higher effectiveness than 0.01% in these genotypes. Conversely, 0.01% this compound showed greater mutagenic efficiency (29.66%) in C.I. 10995 barley, albeit with semi-lethal effects . Lower concentrations (0.002%) minimized lethality while maintaining mutagenic activity, suggesting a unique advantage over higher doses .

Mutation Frequency and Spectrum

This compound induces a broad mutation spectrum, including chlorophyll deficiency, altered starch content, and morphological changes in plants. In barley and flax, it generated 10% mutations across genotypes, with nine distinct mutation types identified in barley M2 populations . Comparatively, classical alkylating agents like EMS typically require higher concentrations (0.1–0.6%) to achieve similar mutation frequencies, though direct comparisons are absent in the provided studies .

Genotypic and Environmental Interactions

This compound’s efficacy varies significantly by genotype. For example, C.I. 10995 barley exhibited a mutation frequency of 9.79% at 0.01% this compound, while Zernogradsky 813 responded better to 0.002% . Environmental factors also modulate outcomes: the interaction between genotype and environment contributed 18.55% to seed germination variability in mutant populations .

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